2,3,5,6-Tetrafluoro-4-phenylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluoro-4-phenylpyridine is a fluorinated aromatic heterocyclic compound. The presence of fluorine atoms in the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-phenylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of pentafluoropyridine with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes using reagents like cobalt trifluoride (CoF3) or potassium fluoride (KF) in high-temperature reactors. These methods ensure high yields and purity of the desired fluorinated products .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-phenylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to nucleophilic substitutions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, and thiols are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-phenylpyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-phenylpyridine involves its interaction with various molecular targets. The fluorine atoms in the compound increase its lipophilicity and electron-withdrawing capacity, which can enhance its binding affinity to specific enzymes or receptors. This makes it a valuable scaffold in drug design and development .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-methylpyridine: Similar in structure but with a methyl group instead of a phenyl group.
2,3,5,6-Tetrafluoro-4-iodopyridine: Contains an iodine atom, which makes it more reactive in certain types of chemical reactions.
Pentafluoropyridine: Fully fluorinated pyridine, often used as a precursor in the synthesis of other fluorinated pyridines.
Uniqueness
2,3,5,6-Tetrafluoro-4-phenylpyridine is unique due to the presence of both fluorine atoms and a phenyl group, which imparts distinct electronic and steric properties. This combination makes it particularly useful in applications requiring specific reactivity and stability profiles .
Properties
CAS No. |
2875-19-6 |
---|---|
Molecular Formula |
C11H5F4N |
Molecular Weight |
227.16 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-4-phenylpyridine |
InChI |
InChI=1S/C11H5F4N/c12-8-7(6-4-2-1-3-5-6)9(13)11(15)16-10(8)14/h1-5H |
InChI Key |
KQLOCMVTIMEOTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.